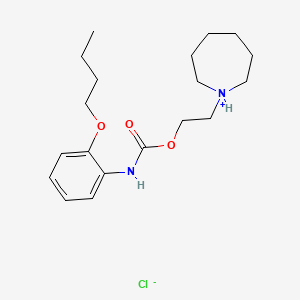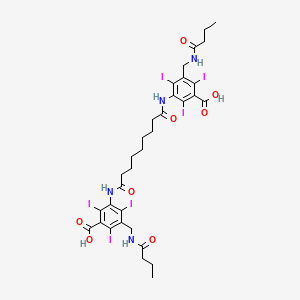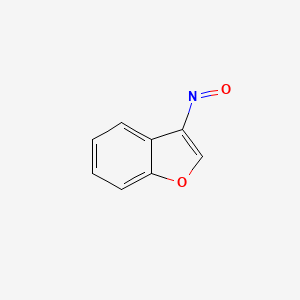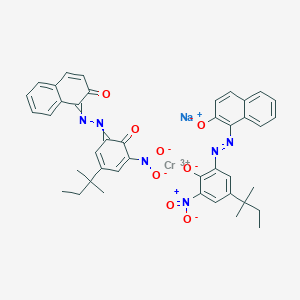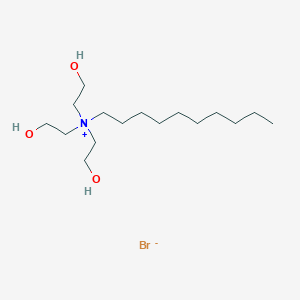
Decyl-tris(2-hydroxyethyl)azanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl-tris(2-hydroxyethyl)azanium;bromide is a quaternary ammonium compound with the molecular formula C16H36BrNO3. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyl-tris(2-hydroxyethyl)azanium;bromide can be synthesized through the reaction of decylamine with ethylene oxide, followed by quaternization with hydrobromic acid. The reaction conditions typically involve:
Reaction of Decylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to form decyl-tris(2-hydroxyethyl)amine.
Quaternization with Hydrobromic Acid: The resulting amine is then reacted with hydrobromic acid to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of decylamine and ethylene oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time.
Purification: Removing any unreacted materials and by-products to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Decyl-tris(2-hydroxyethyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Decyl-tris(2-hydroxyethyl)amine.
Substitution Products: Compounds where the bromide ion is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
Decyl-tris(2-hydroxyethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Mecanismo De Acción
The mechanism of action of decyl-tris(2-hydroxyethyl)azanium;bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Didodecyldimethylammonium bromide
- Triethanolamine
Uniqueness
Decyl-tris(2-hydroxyethyl)azanium;bromide is unique due to its specific combination of decyl and tris(2-hydroxyethyl) groups, which provide it with distinct surfactant and antimicrobial properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propiedades
Fórmula molecular |
C16H36BrNO3 |
|---|---|
Peso molecular |
370.37 g/mol |
Nombre IUPAC |
decyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO3.BrH/c1-2-3-4-5-6-7-8-9-10-17(11-14-18,12-15-19)13-16-20;/h18-20H,2-16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NNHZVSVESAXJMW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)

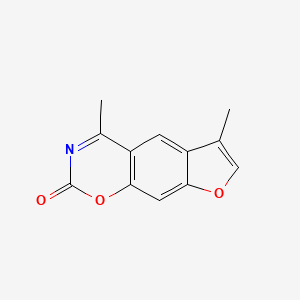
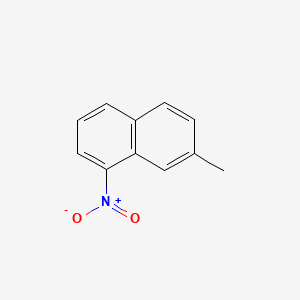
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
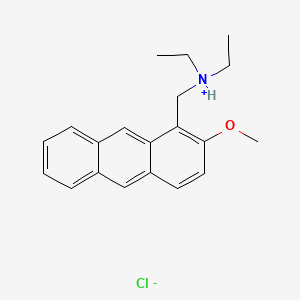
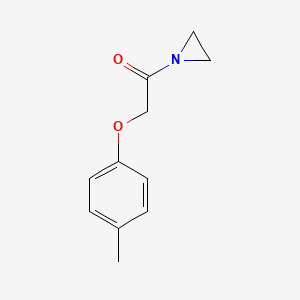
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
